molecular formula C13H8F3NO2 B3228252 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1261936-06-4

4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

Cat. No.: B3228252
CAS No.: 1261936-06-4
M. Wt: 267.20 g/mol
InChI Key: APTBQPGYWYCBIL-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 3-position. The molecular formula of this compound is C13H8F3NO2, and it has a molecular weight of approximately 267.2 g/mol .

Mechanism of Action

Target of Action

4-(4-Trifluoromethylphenyl)nicotinic acid is a synthetic intermediate . It is primarily used in the preparation of other compounds, such as pyridine amides, which act as inhibitors of the HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides, which act as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .

Mode of Action

The compounds it helps synthesize, such as pyridine amides and pyrazole-based benzamides, interact with their targets (hcv ns5b polymerase and crac channels, respectively) to exert their effects .

Biochemical Pathways

The biochemical pathways affected by 4-(4-Trifluoromethylphenyl)nicotinic acid are dependent on the compounds it is used to synthesize. For instance, pyridine amides inhibit the HCV NS5B polymerase, affecting the replication of the hepatitis C virus . Pyrazole-based benzamides, on the other hand, inhibit the CRAC channels, affecting calcium ion transport .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good absorption and distribution characteristics. The ADME properties of the compounds it helps synthesize would also play a significant role in their bioavailability.

Result of Action

The molecular and cellular effects of 4-(4-Trifluoromethylphenyl)nicotinic acid are dependent on the compounds it is used to synthesize. Pyridine amides inhibit the HCV NS5B polymerase, preventing the replication of the hepatitis C virus . Pyrazole-based benzamides inhibit the CRAC channels, affecting calcium ion transport and potentially influencing a variety of cellular processes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(4-Trifluoromethylphenyl)nicotinic acid are not fully understood due to limited research. It is known that the trifluoromethyl group can significantly influence the biochemical properties of the compound. The trifluoromethyl group is highly electronegative, which can enhance the acidity of the compound and influence its interactions with other biomolecules

Cellular Effects

The cellular effects of 4-(4-Trifluoromethylphenyl)nicotinic acid are currently unknown due to the lack of research in this area. Given its structural similarity to nicotinic acid, it may influence cell function through similar mechanisms. Nicotinic acid is known to play a role in cellular metabolism, gene expression, and cell signaling pathways

Molecular Mechanism

The molecular mechanism of action of 4-(4-Trifluoromethylphenyl)nicotinic acid is not well understood due to limited research. It is likely that the trifluoromethyl group plays a significant role in its molecular interactions. The trifluoromethyl group is highly electronegative, which can influence the compound’s binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .

Metabolic Pathways

Given its structural similarity to nicotinic acid, it may be involved in similar metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodobenzene with trifluoromethylating agents under metalation conditions . Another approach involves the use of trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, followed by the addition of p-toluenesulfonic acid in a polar solvent .

Industrial Production Methods: Industrial production of this compound often employs scalable and reproducible methods such as the Suzuki–Miyaura coupling reaction. This reaction is favored due to its mild conditions and high functional group tolerance, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted derivatives .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid exhibits unique properties due to the presence of both the trifluoromethyl group and the carboxylic acid group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-8(2-4-9)10-5-6-17-7-11(10)12(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTBQPGYWYCBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692679
Record name 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-06-4
Record name 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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